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Compound of Interest

Compound Name: 1,3-Dibromoimidazo[1,5-a]pyridine

Cat. No.: B1367101 Get Quote

Foreword: The Significance of Dibrominated
Imidazopyridines in Modern Drug Discovery
Imidazopyridines, a class of fused heterocyclic compounds, represent a cornerstone in

medicinal chemistry and drug development. Their structural resemblance to purines allows

them to interact with a wide array of biological targets, leading to a diverse pharmacological

profile that includes anti-cancer, anti-inflammatory, and antiviral activities. The introduction of

bromine atoms into the imidazopyridine scaffold profoundly influences its physicochemical

properties, thereby modulating its pharmacokinetic and pharmacodynamic behavior.

Dibromination, in particular, offers a nuanced approach to fine-tuning these properties,

enhancing metabolic stability, and providing synthetic handles for further molecular elaboration.

This guide provides a comprehensive exploration of the core physical properties of

dibrominated imidazopyridines, offering a critical resource for researchers engaged in the

synthesis, characterization, and application of this vital class of molecules.

Molecular Structure and Isomerism
The imidazopyridine core consists of a fused imidazole and pyridine ring system. Dibromination

can occur at various positions on this scaffold, leading to a number of constitutional isomers.

The precise location of the bromine atoms significantly impacts the molecule's electronic

distribution, dipole moment, and steric profile, which in turn dictates its physical properties. Two

representative examples are 2,3-dibromoimidazo[1,2-a]pyridine and 6,8-dibromoimidazo[1,2-

a]pyrazine.
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Key Physical Properties of Dibrominated
Imidazopyridines
The physical properties of a compound are critical determinants of its behavior in both chemical

and biological systems. For dibrominated imidazopyridines, these properties are a direct

consequence of their molecular structure and the heavy bromine atoms.

Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity and the strength of its

crystal lattice forces. The introduction of two bromine atoms generally leads to a higher melting

point compared to the parent imidazopyridine due to increased molecular weight and stronger

intermolecular van der Waals forces and dipole-dipole interactions.

Compound Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

6,8-

Dibromoimidazo[1,2-

a]pyrazine

C₆H₃Br₂N₃ 276.92 165.0 - 169.0[1]

8-Bromo-6-

chloroimidazo[1,2-

a]pyridine

C₇H₄BrClN₂ 231.48 127.0 - 139.0[2]

6-Bromoimidazo[1,2-

a]pyridine
C₇H₅BrN₂ 197.03 76 - 81[3]

Note: Data for a broader range of dibrominated isomers is limited. The provided data illustrates

the general trend of increasing melting point with halogenation.

Solubility
Solubility is a crucial parameter for drug delivery and formulation. The lipophilic nature of the

bromine atoms generally decreases the aqueous solubility of imidazopyridines while enhancing

their solubility in organic solvents. However, the presence of nitrogen atoms in the heterocyclic
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core can still allow for some degree of aqueous solubility, particularly in acidic conditions where

protonation can occur.

General Solubility Profile:

Water: Slightly soluble to insoluble.[4]

Organic Solvents (e.g., DMSO, DMF, Chloroform, Methanol): Generally soluble.

Quantitative solubility data for specific dibrominated imidazopyridines is not readily available in

the literature and should be determined experimentally for each compound of interest.

Acidity/Basicity (pKa)
The nitrogen atoms in the imidazopyridine ring system are basic and can be protonated. The

pKa value, which quantifies the acidity of the conjugate acid, is a critical parameter influencing

a compound's ionization state at physiological pH, which in turn affects its absorption,

distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of

the bromine atoms is expected to decrease the basicity of the nitrogen atoms, resulting in a

lower pKa compared to the non-brominated parent compound.

Predicted pKa for 6,8-Dibromoimidazo[1,2-a]pyrazine is -0.36 ± 0.30, indicating very weak

basicity.[1] Experimental determination is crucial for accurate assessment.

Spectroscopic and Crystallographic
Characterization
A thorough characterization of dibrominated imidazopyridines is essential to confirm their

structure and purity. This is typically achieved through a combination of spectroscopic and

crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

The chemical shifts of the protons and carbons are influenced by the electron-withdrawing

bromine atoms, leading to downfield shifts for nuclei in close proximity to the halogens.
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Expected ¹H NMR Features:

Aromatic protons will typically appear in the range of δ 7.0-9.0 ppm.

The coupling patterns (e.g., doublets, triplets) provide information about the substitution

pattern on the pyridine ring.

Expected ¹³C NMR Features:

Carbons directly attached to bromine will exhibit a characteristic upfield shift due to the

heavy atom effect, although the electron-withdrawing inductive effect will cause a downfield

shift for neighboring carbons.

The number of distinct signals will indicate the symmetry of the molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For dibrominated imidazopyridines, the mass spectrum will exhibit a characteristic

isotopic pattern due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have

nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in

a distinctive M, M+2, and M+4 peak pattern, where M is the molecular ion peak containing two

⁷⁹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of a dibrominated imidazopyridine will be characterized by:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=C and C=N stretching vibrations: These appear in the 1650-1450 cm⁻¹ region and are

characteristic of the aromatic rings.

C-Br stretching vibrations: These typically appear in the fingerprint region, below 700 cm⁻¹.

X-ray Crystallography
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Single-crystal X-ray diffraction provides the most definitive structural information, including

bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal

structure for a simple dibrominated imidazopyridine is not readily available, the structure of 6-

Bromoimidazo[1,2-a]pyridin-8-amine provides valuable insights into the geometry of this class

of compounds.[5]

Key Crystallographic Features (based on 6-Bromoimidazo[1,2-a]pyridin-8-amine):

The imidazo[1,2-a]pyridine ring system is essentially planar.[5]

Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, play

a crucial role in the crystal packing.[5]

Methodologies for Determining Physical Properties
Accurate and reproducible experimental data is the bedrock of scientific integrity. The following

section details the standard protocols for determining the key physical properties of

dibrominated imidazopyridines.

Melting Point Determination
Causality: The melting point is determined by the energy required to overcome the crystal

lattice forces. A sharp melting range is indicative of high purity.

Protocol:

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a

capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Measurement: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised rapidly to about 15-20 °C below the expected melting point, and then

the heating rate is slowed to 1-2 °C per minute.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire sample becomes liquid (completion of melting) are

recorded as the melting range.
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Sample Preparation Measurement Observation & Recording

Finely powder the
dry compound

Pack into capillary
tube (2-3 mm)

Place in melting
point apparatus

Heat rapidly to
~20°C below MP

Heat slowly
(1-2°C/min)

Record temperature at
first liquid drop

Record temperature at
complete liquefaction

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Solubility Determination
Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the

solute and solvent determines the extent of dissolution.

Protocol (Qualitative):

Sample Preparation: Place approximately 10-20 mg of the solid into a small test tube.

Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) to the test

tube.

Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves

completely.

Classification:

Soluble: The solid dissolves completely.

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

Insoluble: The solid does not appear to dissolve.
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Add 1 mL of solvent

Agitate vigorously for 1-2 min
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Caption: Qualitative Solubility Determination Workflow.

pKa Determination
Causality: The pKa is the pH at which the compound is 50% ionized. This can be determined

by titrating a solution of the compound with a strong acid or base and monitoring the pH

change.

Protocol (Potentiometric Titration):

Solution Preparation: Prepare a solution of the dibrominated imidazopyridine of known

concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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pH Monitoring: Monitor the pH of the solution using a calibrated pH meter after each addition

of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point.

Preparation Titration Data Analysis

Prepare solution of known
concentration

Titrate with standardized
strong acid

Monitor pH after
each addition

Plot pH vs. volume
of titrant

Determine pH at
half-equivalence point (pKa)

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion and Future Directions
This guide has provided a foundational understanding of the key physical properties of

dibrominated imidazopyridines, underpinned by established experimental methodologies. The

available data, while highlighting general trends, also underscores the need for a more

systematic and comprehensive characterization of a wider range of dibrominated isomers.

Future research should focus on the experimental determination of solubility and pKa values

for a diverse set of these compounds to build a robust quantitative structure-property

relationship (QSPR) model. Such a model would be invaluable for the rational design of novel

imidazopyridine-based drug candidates with optimized physicochemical profiles for enhanced

therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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